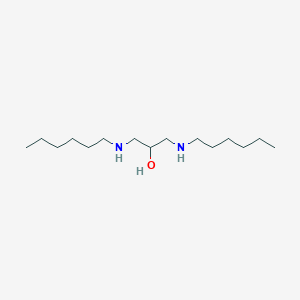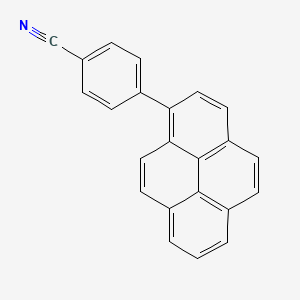
Benzonitrile, 4-(1-pyrenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-(1-pyrenyl)-, is an aromatic organic compound characterized by the presence of a pyrene group attached to a benzonitrile moiety. This compound is notable for its unique structural configuration, which imparts distinct photophysical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(1-pyrenyl)-, typically involves the reaction of pyrene with benzonitrile under specific conditions. One common method is the Friedel-Crafts acylation, where pyrene is reacted with benzonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of benzonitrile, 4-(1-pyrenyl)-, follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like chromatography and recrystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Benzonitrile, 4-(1-pyrenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically yield amines or other reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2) followed by nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted pyrene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzonitrile, 4-(1-pyrenyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in fluorescence-based assays.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Mécanisme D'action
The mechanism by which benzonitrile, 4-(1-pyrenyl)-, exerts its effects is primarily through its ability to participate in charge-transfer processes. The compound’s unique structure allows for efficient electron transfer between the pyrene and benzonitrile moieties, facilitating various photophysical and chemical reactions. Molecular targets and pathways involved include interactions with electron-rich or electron-deficient species, leading to the formation of charge-transfer complexes .
Comparaison Avec Des Composés Similaires
- 4-(1-pyrenyl)-N,N-dimethylaniline (Py-DMA)
- 4-(1-pyrenyl)acetophenone (Py-BK)
Comparison: Benzonitrile, 4-(1-pyrenyl)-, is unique due to its specific charge-transfer properties and the presence of both pyrene and benzonitrile groups. Compared to similar compounds like Py-DMA and Py-BK, it exhibits distinct photophysical behavior and reactivity, making it particularly valuable in applications requiring efficient electron transfer and fluorescence properties .
Propriétés
Numéro CAS |
400822-60-8 |
|---|---|
Formule moléculaire |
C23H13N |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
4-pyren-1-ylbenzonitrile |
InChI |
InChI=1S/C23H13N/c24-14-15-4-6-16(7-5-15)20-12-10-19-9-8-17-2-1-3-18-11-13-21(20)23(19)22(17)18/h1-13H |
Clé InChI |
TXORPUFDVKEWLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)-](/img/structure/B14241815.png)
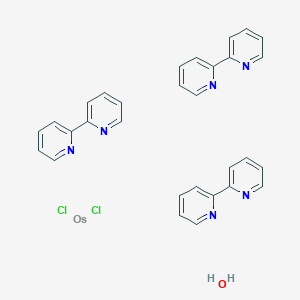

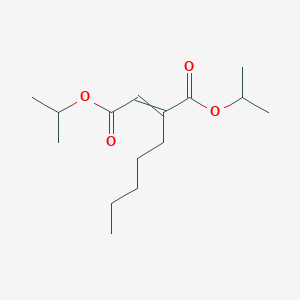
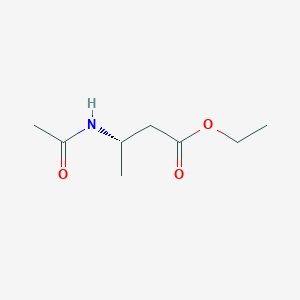
![2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane](/img/structure/B14241862.png)

![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14241881.png)

